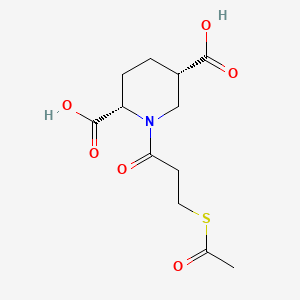
2-(Chloromethyl)-1,4,7,10-tetraoxacyclododecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1,4,7,10-tetraoxacyclododecane typically involves the reaction of 1,4,7,10-tetraoxacyclododecane with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate. The reaction is usually carried out under acidic conditions, often with the use of a Lewis acid catalyst like zinc chloride to facilitate the chloromethylation process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of chloromethylating agents, which can be hazardous.
化学反応の分析
Types of Reactions
2-(Chloromethyl)-1,4,7,10-tetraoxacyclododecane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include azido derivatives, thiocyanate derivatives, and other substituted compounds.
Oxidation Reactions: Products include various oxides depending on the extent of oxidation.
Reduction Reactions: Products include methyl derivatives and other reduced forms.
科学的研究の応用
2-(Chloromethyl)-1,4,7,10-tetraoxacyclododecane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential use in modifying biomolecules and studying biological pathways.
Medicine: Explored for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Chloromethyl)-1,4,7,10-tetraoxacyclododecane involves its ability to act as an electrophile due to the presence of the chloromethyl group. This allows it to react with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
類似化合物との比較
Similar Compounds
1,4,7,10-Tetraoxacyclododecane: Lacks the chloromethyl group, making it less reactive in substitution reactions.
2-(Bromomethyl)-1,4,7,10-tetraoxacyclododecane: Similar structure but with a bromomethyl group, which can lead to different reactivity and applications.
2-(Hydroxymethyl)-1,4,7,10-tetraoxacyclododecane: Contains a hydroxymethyl group, making it more suitable for certain types of chemical modifications.
Uniqueness
2-(Chloromethyl)-1,4,7,10-tetraoxacyclododecane is unique due to its specific reactivity profile, particularly in substitution reactions. The presence of the chloromethyl group allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry and various research applications.
特性
CAS番号 |
91420-33-6 |
|---|---|
分子式 |
C9H17ClO4 |
分子量 |
224.68 g/mol |
IUPAC名 |
2-(chloromethyl)-1,4,7,10-tetraoxacyclododecane |
InChI |
InChI=1S/C9H17ClO4/c10-7-9-8-13-4-3-11-1-2-12-5-6-14-9/h9H,1-8H2 |
InChIキー |
WJPHYPGBZOHXCK-UHFFFAOYSA-N |
正規SMILES |
C1COCCOC(COCCO1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


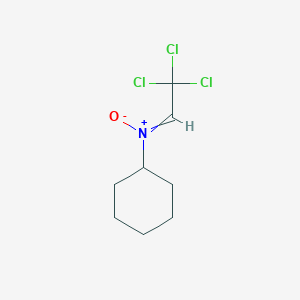
![[(Dimethoxysilanediyl)di(4,1-phenylene)]bis(trimethoxysilane)](/img/structure/B14361491.png)
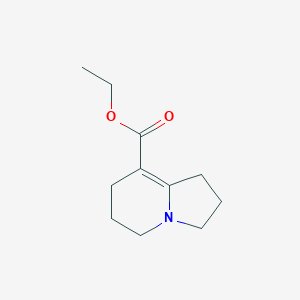



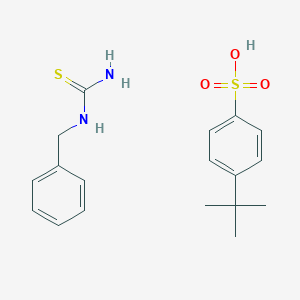
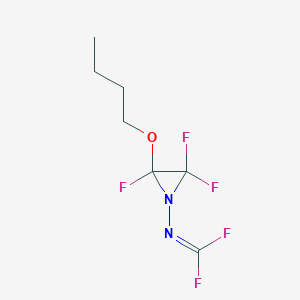
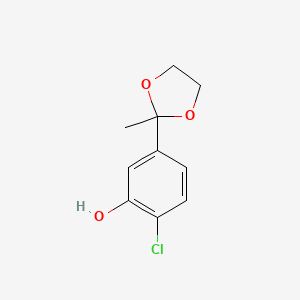
![N~1~-Phenyl-2-[(3-phenylacryloyl)amino]propanediamide](/img/structure/B14361539.png)
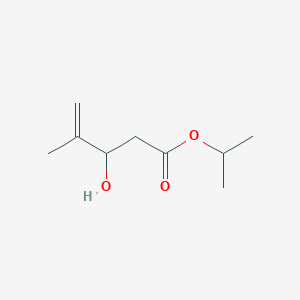
![1-[(Hydrazinylidenemethoxy)methyl]pyridin-1-ium chloride](/img/structure/B14361556.png)
![10,10'-(Propane-1,3-diyl)di(benzo[g]pteridine-2,4(3H,10H)-dione)](/img/structure/B14361557.png)
